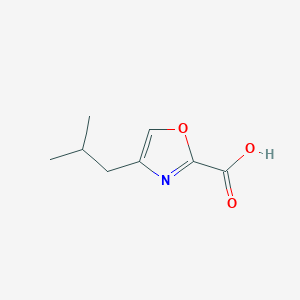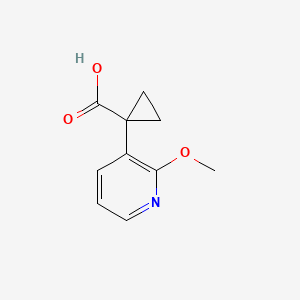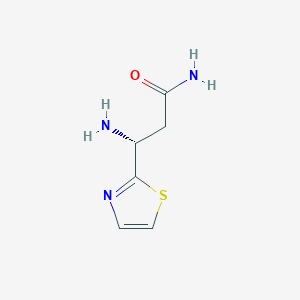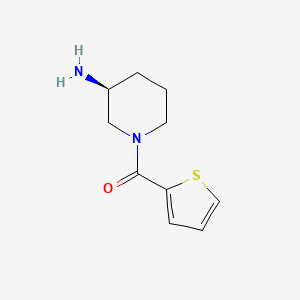
(S)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is a compound that features a piperidine ring with an amino group and a thiophene ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with (S)-3-aminopiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted piperidines or thiophenes.
Scientific Research Applications
(S)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (S)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Aminopiperidine: A simpler analog without the thiophene ring.
Thiophene-2-carboxylic acid: Lacks the piperidine and amino groups.
(S)-3-Aminopiperidin-1-yl)(phenyl)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(S)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of both the piperidine and thiophene rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2OS |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
[(3S)-3-aminopiperidin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C10H14N2OS/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7,11H2/t8-/m0/s1 |
InChI Key |
RVHUZQWAQLXOEQ-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)C2=CC=CS2)N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068195.png)
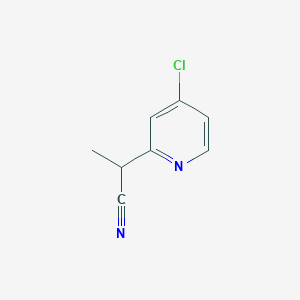
![6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13068201.png)
![tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13068207.png)
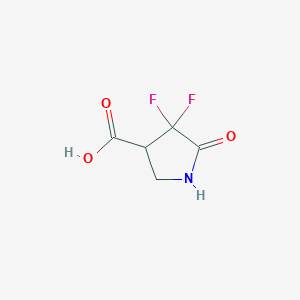
![2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068220.png)
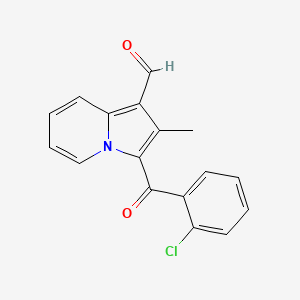
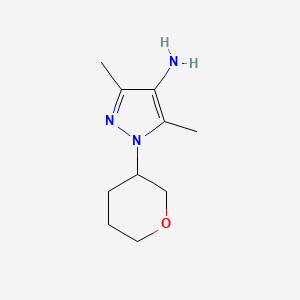
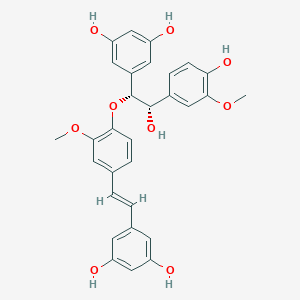
![(4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13068247.png)
